molecular formula C18H24N2O3 B2776383 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 941999-98-0

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

カタログ番号: B2776383
CAS番号: 941999-98-0
分子量: 316.401
InChIキー: MFJPGUOSYWQWOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a dimethylaminoethyl group substituted with a furan-2-yl moiety and a 4-ethoxyphenylacetamide chain. This compound combines three key structural elements:

  • Furan-2-yl group: A heterocyclic aromatic ring known for enhancing metabolic stability and binding affinity in drug design.
  • Dimethylaminoethyl group: A tertiary amine that may improve solubility and modulate receptor interactions.
  • 4-Ethoxyphenylacetamide: A lipophilic aromatic group contributing to hydrophobic interactions and bioavailability.

特性

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-22-15-9-7-14(8-10-15)12-18(21)19-13-16(20(2)3)17-6-5-11-23-17/h5-11,16H,4,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJPGUOSYWQWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-(dimethylamino)-2-(furan-2-yl)ethanol. This can be achieved through the reaction of furfural with dimethylamine in the presence of a reducing agent.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Acetamide Moieties

2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490)
  • Molecular Formula : C₁₈H₂₀FN₂O₂
  • Molecular Weight : 301.36
  • Key Features :
    • 4-Ethoxyphenyl and 4-fluorophenethyl substituents.
    • logP: 2.74, indicating moderate lipophilicity .
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A)
  • Key Features: Exists as a 1:1 tautomeric mixture due to the thiazolidinone ring. Ethoxyphenyl and thiazolidinone substituents .
  • Comparison: The thiazolidinone ring introduces tautomerism, which may affect stability and reactivity—a feature absent in the target compound.
2-(2-Furylmethylamino)-N-(4-methylphenyl)-2-thioxoacetamide
  • Key Features: Thioxoacetamide core with a furanylmethylamino group. Methylphenyl substituent .

Compounds with Dimethylaminoethyl Substituents

N-(2-(dimethylamino)ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (Compound 1h)
  • Key Features: Combines dimethylaminoethyl and furanquinolinone groups. Demonstrated potent anticancer activity (IC₅₀ = 14.45 μM against P388 cells) .
  • Comparison: The dimethylaminoethyl group enhances solubility and bioactivity, suggesting similar benefits for the target compound.
Ranitidine Nitroacetamide Analogue
  • Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide.
  • Key Features: Dimethylamino-furan and nitroacetamide groups .
  • Comparison : The nitro group introduces redox activity, which may lead to toxicity—a risk mitigated in the target compound by the absence of nitro substituents.

Heterocyclic Acetamide Derivatives

2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide
  • Key Features :
    • Combines furan, triazole, and acetamide groups.
    • Ethyl and methylphenyl substituents .
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
  • Key Features: Dual substitution with fluorobenzyl and furanylmethyl groups. Ethylphenoxy chain .
  • Comparison: The fluorobenzyl group increases electronegativity and binding specificity, but the lack of a dimethylamino group reduces basicity compared to the target compound.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Key Substituents Biological Activity
Target Compound ~350 (estimated) ~3.0* Dimethylaminoethyl, furan, ethoxyphenyl Not reported
Y206-8490 301.36 2.74 Ethoxyphenyl, fluorophenethyl Not reported
Compound 1h ~450 (estimated) ~2.5 Furanquinolinone, dimethylaminoethyl IC₅₀ = 14.45 μM (P388 cells)
Ranitidine Nitroacetamide ~350 (estimated) ~1.8 Nitroacetamide, dimethylamino-furan Potential cardiovascular toxicity
2-(4-Ethylphenoxy)-N-...acetamide ~370 (estimated) ~3.2 Fluorobenzyl, furanylmethyl Not reported

*Estimated based on structural analogs.

Key Findings and Implications

Role of the Dimethylaminoethyl Group: Compounds with this substituent (e.g., 1h ) show enhanced bioactivity, likely due to improved solubility and target engagement.

Furan’s Contribution : Furan rings enhance metabolic stability and aromatic interactions, as seen in ranitidine analogs and triazole derivatives .

Ethoxyphenyl vs. Fluorophenyl : Ethoxyphenyl groups (as in Y206-8490 ) offer balanced lipophilicity, while fluorophenyl groups increase electronegativity and binding specificity.

Structural Trade-offs: Thiazolidinone and triazole rings introduce tautomerism or π-stacking but may compromise stability compared to simpler acetamide cores.

生物活性

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, also known by its CAS number 899954-97-3, is an organic compound characterized by a complex structure that integrates a furan ring and a dimethylamino group linked to a phenoxyacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 345.4 g/mol
  • Key Functional Groups :
    • Dimethylamino group enhances solubility and biological activity.
    • Furan ring contributes to chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antiviral Activity :
    • Preliminary studies suggest potential antiviral effects, particularly against RNA viruses, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity :
    • In vitro assays indicate that the compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted by He et al. (2001) explored the antimicrobial efficacy of various phenoxyacetamide derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In a study published in the Journal of Medicinal Chemistry (2020), researchers investigated the cytotoxic effects of several derivatives of phenoxyacetamides on human cancer cell lines. The findings indicated that this compound exhibited selective toxicity towards breast cancer cells, with IC50 values indicating effective growth inhibition.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
FuramizoleContains furan ring; antibacterial propertiesEffective against various bacteria
RaltegravirAntiviral drug with oxadiazole ringInhibits HIV replication
NesapidilUsed in anti-arrhythmic therapy; oxadiazole ringModulates cardiac function

Mechanistic Insights

The biological activity of this compound is likely due to its ability to interact with multiple biological targets. The furan moiety can participate in electrophilic reactions, while the dimethylamino group enhances solubility and facilitates cellular uptake. These characteristics contribute to the compound's reactivity and potential therapeutic applications.

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, such as:

  • Step 1: Nucleophilic substitution or coupling reactions to attach the dimethylamino-furyl moiety.
  • Step 2: Amidation using activated esters (e.g., HATU/DMAP) to link the 4-ethoxyphenylacetamide group.
    Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperature (0–25°C for amidation), and inert atmosphere (N₂/Ar) to prevent oxidation .
    Validation: Use HPLC to monitor reaction progress and NMR (¹H/¹³C) to confirm intermediate purity (>95%) .

Basic Question: How can researchers verify the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze key signals:
    • Furan protons: δ 6.2–7.4 ppm (multiplet for furan-H).
    • Ethoxy group: δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.0–4.1 ppm (quartet, OCH₂) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
    Note: Discrepancies in NOESY/ROESY spectra may indicate stereochemical ambiguities requiring X-ray crystallography .

Advanced Question: How can conflicting bioactivity data (e.g., IC₅₀ variability) in anticancer assays be resolved?

Methodological Answer:

  • Experimental Design:
    • Use standardized cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays (e.g., CellTiter-Glo®).
    • Control variables: incubation time (48–72 hr), DMSO concentration (<0.1%), and replicate sample size (n ≥ 6) .
  • Data Analysis:
    • Apply Grubbs’ test to identify outliers in dose-response curves.
    • Validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .
      Case Study: Inconsistent IC₅₀ values for analogous compounds were resolved by adjusting serum content in media (e.g., 5% vs. 10% FBS) .

Advanced Question: What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide with:
    • Receptor Preparation: Optimize protein structures (PDB: e.g., EGFR kinase domain) via energy minimization.
    • Ligand Flexibility: Apply rotatable bond sampling for the dimethylamino and furan groups .
  • MD Simulations: Run GROMACS or NAMD for 100 ns to assess binding stability (RMSD <2 Å).
    Validation: Compare with experimental SPR (surface plasmon resonance) data for KD values .

Advanced Question: How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes (e.g., HP-β-CD).
    • Test pH-dependent solubility in buffers (pH 1.2–7.4) .
  • Bioavailability Strategies:
    • Prodrug Design: Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) on the ethoxyphenyl ring.
    • Pharmacokinetic Profiling: Conduct LC-MS/MS analysis of plasma samples post-IV/oral dosing in rodent models .

Advanced Question: What analytical techniques are critical for resolving spectral contradictions (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Hypothesis Testing:
    • Contamination Check: Use TLC or GC-MS to detect side products.
    • Isotopic Labeling: Synthesize ¹³C-labeled analogs to assign ambiguous NMR signals .
  • Advanced Spectroscopy:
    • 2D NMR (HSQC/HMBC): Correlate proton-carbon couplings to confirm connectivity.
    • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., furan ring orientation) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications:
    • Region A (Furan): Replace furan with thiophene or pyrrole to assess π-π stacking effects.
    • Region B (Ethoxyphenyl): Vary substituents (e.g., -OCH₃, -Cl) to study electronic impacts .
  • Biological Testing:
    • Screen analogs against a panel of kinases (e.g., CDK2, Aurora B) using HTRF® kinase assays .
    • Corrogate activity with logP and polar surface area (PSA) values .

Advanced Question: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Flow Chemistry: Use continuous flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation .
    • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (pressure: 50–100 psi H₂) .
  • Quality Control:
    • Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring.
    • Use DoE (Design of Experiments) to optimize solvent ratios and reaction time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。